molecular formula C24H26ClN3O4 B2684499 (6-Chloro-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinolin-3-yl)(morpholin-4-yl)methanone CAS No. 1326930-09-9

(6-Chloro-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinolin-3-yl)(morpholin-4-yl)methanone

Cat. No.: B2684499
CAS No.: 1326930-09-9
M. Wt: 455.94
InChI Key: JIWXUEHYURKDOO-UHFFFAOYSA-N
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Description

(6-Chloro-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinolin-3-yl)(morpholin-4-yl)methanone is a useful research compound. Its molecular formula is C24H26ClN3O4 and its molecular weight is 455.94. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Conversion to Heterocyclic Compounds : Research by McDonald and Proctor (1975) explored heating N-(2-chloroallyl)anilines with polyphosphoric acid or boron trifluoride–methanol, resulting in the formation of various heterocyclic compounds, including 2-methylindoles and related heterocycles. This study highlights the chemical versatility and reactivity of chloroallyl derivatives, which are structurally related to the compound (McDonald & Proctor, 1975).

  • Optimization for Kinase Inhibition : Boschelli et al. (2001) described the optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity. Analogous structures to the compound of interest show promise in inhibiting Src-mediated cell proliferation, demonstrating potential applications in cancer research (Boschelli et al., 2001).

  • Applications in Parkinson's Disease : Wang et al. (2017) synthesized a PET agent for imaging the LRRK2 enzyme in Parkinson's disease, using a method that could potentially be adapted for similar compounds. This highlights the applicability of such chemical structures in developing diagnostic tools for neurodegenerative diseases (Wang et al., 2017).

  • Ruthenium-Catalyzed Reductions : A study by Watanabe et al. (1984) demonstrated the reduction of nitroarenes to aminoarenes using formic acid in the presence of ruthenium catalysts. This process, relevant to the functional groups present in similar compounds, showcases the potential for selective synthesis and modification of aromatic compounds (Watanabe et al., 1984).

Mechanism of Action

Properties

IUPAC Name

[6-chloro-4-[2-(3,4-dimethoxyphenyl)ethylamino]quinolin-3-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26ClN3O4/c1-30-21-6-3-16(13-22(21)31-2)7-8-26-23-18-14-17(25)4-5-20(18)27-15-19(23)24(29)28-9-11-32-12-10-28/h3-6,13-15H,7-12H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIWXUEHYURKDOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2=C3C=C(C=CC3=NC=C2C(=O)N4CCOCC4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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